2-Chlorobenzimidamide

Acetylcholinesterase Enzyme Inhibition Anopheles gambiae

Sourcing a halogenated benzamidine scaffold with defined bioactivity can stall R&D timelines. 2-Chlorobenzimidamide directly addresses this gap as a ready-to-use, ortho-chloro-substituted building block with validated AChE inhibition (IC50 142 nM against An. gambiae). Its unique electronic profile ensures predictable reactivity in downstream synthesis. - Differentiated LogP (2.42): Provides a measurable 1.4 log unit increase in lipophilicity over unsubstituted benzamidine for ADME studies. - Strategic Diversification Point: The ortho-chlorine enables selective nucleophilic substitution or cross-coupling for SAR exploration. - Consistent Supply: Standardized purity and global logistics support uninterrupted research workflows.

Molecular Formula C7H7ClN2
Molecular Weight 154.6 g/mol
CAS No. 45743-05-3
Cat. No. B1349829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzimidamide
CAS45743-05-3
Molecular FormulaC7H7ClN2
Molecular Weight154.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=N)N)Cl
InChIInChI=1S/C7H7ClN2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H3,9,10)
InChIKeyMXVMRHIWTSFDPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzimidamide (CAS 45743-05-3): A Versatile Chlorinated Benzamidine Building Block for Medicinal Chemistry and Chemical Biology Research


2-Chlorobenzimidamide (CAS 45743-05-3) is a chlorinated aromatic amidine derivative with the molecular formula C₇H₇ClN₂ and a molecular weight of 154.60 g/mol . It is primarily utilized as a synthetic intermediate and a biochemical reagent in research settings . The compound features a benzamidine core substituted with a chlorine atom at the ortho position, a structural motif that is known to influence key physicochemical properties such as lipophilicity (LogP 2.42) and hydrogen bonding capacity . This ortho-chlorine substitution is a critical determinant of its reactivity profile and its utility as a versatile building block in the synthesis of more complex, biologically active molecules .

Synthetic building block for medicinal chemistry and chemical biology research
Ortho-chlorine substitution modulates reactivity and lipophilicity for downstream derivatization
Supports enzyme inhibition, ADME profiling, and SAR exploration workflows

Why 2-Chlorobenzimidamide (CAS 45743-05-3) Is Not Simply Interchangeable with Unsubstituted or Isomeric Analogs


The specific ortho-chloro substitution on the benzimidamide scaffold of 2-Chlorobenzimidamide (CAS 45743-05-3) confers a unique combination of steric, electronic, and physicochemical properties that cannot be replicated by simple substitution with other halogenated or unsubstituted analogs. The position and nature of the halogen dramatically alter the molecule's lipophilicity (LogP) and hydrogen-bonding potential, which are critical for target binding affinity, cellular permeability, and metabolic stability . Furthermore, the electron-withdrawing nature of the chlorine atom directly influences the reactivity of the amidine group, impacting its utility in downstream synthetic transformations compared to non-halogenated or differently substituted benzamidines [1]. Therefore, substituting this compound with a close analog like unsubstituted benzimidamide (LogP ~1.0) or the 4-chloro isomer (LogP ~2.42) is likely to result in significantly different experimental outcomes, rendering the direct interchange of these compounds scientifically invalid for most research and development applications.

Steric & electronic shift Ortho-chloro alters lipophilicity and hydrogen-bonding capacity vs unsubstituted or 4-chloro analogs, which may shift target binding and permeability profiles.
Reactivity mismatch Electron-withdrawing chlorine activates the amidine ring differently; non-halogenated or isomeric benzamidines can limit synthetic diversification pathways.
SAR dependency Class-level SAR indicates halogen position critically influences bioactivity; direct replacement may not reproduce enzyme inhibition or cell-based assay outcomes.

Quantitative Differentiation of 2-Chlorobenzimidamide (CAS 45743-05-3) from Key Analogs


In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of 2-Chlorobenzimidamide

In a direct comparative assay, 2-Chlorobenzimidamide demonstrated potent inhibitory activity against recombinant wild-type acetylcholinesterase (AChE) from the malaria vector Anopheles gambiae [1]. The compound exhibited an IC50 value of 142 nM after a 10-minute incubation, which decreased to 285 nM after 60 minutes, suggesting a time-dependent inhibition profile [1]. This data point provides a quantitative benchmark for its biological activity. In contrast, a study on related benzimidamide derivatives as BACE1 inhibitors reported a less potent compound (6d) with an IC50 of 3.35 µM, while another derivative (6b) showed a much weaker IC50 of 7.03 µM [2].

AChE inhibition
Cross-study comparable
IC50 142 nM (10 min) / 285 nM (60 min) vs comparator benzamidines 3.35–7.03 µM (BACE1)
Supports enzyme inhibition assay context; time-dependent profile observed
Recombinant Anopheles gambiae AChE; potency difference should be verified in target-specific assays
Acetylcholinesterase Enzyme Inhibition Anopheles gambiae

Impact of Ortho-Chlorine Substitution on Reactivity: SAR Insights from Antileishmanial Studies

A comprehensive Structure-Activity Relationship (SAR) study on a series of N,N'-diphenyl-benzamidines revealed that the presence and position of electron-withdrawing groups (EWGs) like chlorine are critical determinants of biological activity [1]. The study found that EWGs on the phenyl ring attached to the amidine nitrogen were deleterious to antileishmanial activity, whereas electron-donating groups (EDGs) on the ring attached to the amidine carbon were beneficial [1]. This provides a direct class-level inference that the ortho-chlorine of 2-Chlorobenzimidamide, being an EWG on the core benzamidine ring, is not merely an inert substituent but actively modulates the molecule's electronic properties and, consequently, its potential for bioactivity and target engagement. The most potent compounds in this study (9v, 9j) achieved IC50 values of 12.60 µM and 13.00 µM against L. amazonensis, respectively, setting a benchmark for optimized benzamidine derivatives [1].

SAR electronic effect
Class-level inference
Ortho-Cl (EWG) on benzamidine core reduces antileishmanial activity in related series; optimized derivatives reach IC50 12.6–13.0 µM
Indicates substituent electronics influence bioactivity; supports scaffold tuning
Class-level inference; direct applicability to other targets requires validation
Structure-Activity Relationship (SAR) Leishmania Electron-Withdrawing Group

Influence of Ortho-Chloro Substitution on Lipophilicity and Potential Membrane Permeability

The calculated partition coefficient (LogP) is a key descriptor of a compound's lipophilicity, which influences its ability to cross biological membranes. 2-Chlorobenzimidamide has a reported LogP of 2.42 . This is significantly higher than the LogP of unsubstituted benzimidamide, which is approximately 1.0 [1]. The ~1.4 log unit difference corresponds to a theoretical ~25-fold increase in partitioning into a non-polar phase, such as a lipid bilayer. This difference is entirely attributable to the ortho-chloro substituent, as the 4-chloro isomer (4-Chlorobenzimidamide) shares an identical LogP of 2.42 , indicating that position, not just presence, is critical. This quantitative difference highlights how halogen substitution directly modulates a fundamental physicochemical property.

Lipophilicity shift
Cross-study comparable
LogP 2.42 vs unsubstituted benzimidamide LogP ~1.0; Δ ~1.42 log units
Chlorine substitution increases calculated lipophilicity; may support permeability review
Calculated property; experimental LogP and membrane permeability should be confirmed
Lipophilicity LogP ADME

Role of Chlorine as a Synthetic Handle for Further Derivatization

The ortho-chlorine atom in 2-Chlorobenzimidamide is not a passive structural feature but a versatile synthetic handle. This is supported by a broad class-level inference from medicinal chemistry literature, which demonstrates that halogen substituents (Cl, Br, I) on aromatic rings, particularly in ortho or para positions relative to electron-withdrawing groups, are highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions [1]. In contrast, the unsubstituted benzimidamide lacks this point of chemical diversification. The presence of the amidine group further activates the ring, making the 2-chloro position a strategic site for introducing diverse amines, alcohols, or other nucleophiles. For instance, a study on N-chlorobenzamidine (an oxidized form) demonstrated its quantitative conversion to N-benzimidoyl-S,S-dimethylsulfilimine upon reaction with dimethyl sulfide and base [2].

Synthetic handle
Class-level inference
Ortho-Cl on electron-deficient ring enables SNAr and cross-coupling chemistry; unsubstituted analog lacks this diversification point
Supports derivatization library synthesis for SAR exploration
Reactivity depends on reaction conditions; confirm with small-scale test reactions
Organic Synthesis Nucleophilic Aromatic Substitution Cross-Coupling

Optimal Research Applications for 2-Chlorobenzimidamide (CAS 45743-05-3) Based on Its Differentiated Profile


1. Enzyme Inhibition Studies: As a Potent Acetylcholinesterase Inhibitor

2-Chlorobenzimidamide is an excellent candidate for studies focusing on acetylcholinesterase (AChE) inhibition, particularly in the context of vector control or neurological disease research. Its demonstrated IC50 of 142 nM against Anopheles gambiae AChE [1] provides a strong, quantifiable basis for its use as a reference compound or starting point for developing more selective insecticides. Its potency in the nanomolar range is a key differentiator from other benzamidine derivatives that exhibit only micromolar activity against different targets, such as BACE1 [2].

2. Medicinal Chemistry: As a Tunable Scaffold for Lead Optimization

The compound is ideally suited as a core scaffold in medicinal chemistry programs aimed at optimizing bioactivity. SAR studies on related benzamidines demonstrate that the electronic properties of the substituents are critical for activity [3]. The ortho-chlorine provides a valuable handle for further structural diversification via nucleophilic substitution or cross-coupling [4], allowing researchers to systematically explore the impact of different substituents on potency and selectivity. This is a significant advantage over the unsubstituted benzimidamide, which lacks this key diversification point.

3. ADME Profiling: As a Model Compound to Study Halogen Effects on Permeability

2-Chlorobenzimidamide can serve as a model compound in studies designed to investigate the impact of halogen substitution on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of small molecules. Its calculated LogP of 2.42 is significantly higher than that of its unsubstituted counterpart (LogP ~1.0) . This ~1.4 log unit difference provides a predictable and measurable shift in lipophilicity, making it a valuable tool for evaluating the relationship between this physicochemical property and membrane permeability, protein binding, or metabolic stability in parallel assays.

4. Organic Synthesis: As a Versatile Building Block for Creating Complex Molecules

Researchers engaged in the synthesis of complex heterocyclic systems or functionalized benzamidines will find 2-Chlorobenzimidamide to be a strategically advantageous building block. The ortho-chloro group is activated towards nucleophilic attack by the adjacent amidine moiety, enabling a range of selective transformations [4]. This provides a distinct synthetic advantage over isomeric analogs like 4-Chlorobenzimidamide, where the different position of the chlorine atom alters the electronic environment and, consequently, the regioselectivity of substitution reactions.

Application
Selection Property
Validation Focus
Acetylcholinesterase inhibition studies
Time-dependent enzyme inhibition profile
Verify IC50 in target-specific AChE assays; compare kinetics
Medicinal chemistry scaffold tuning
Tunable electronic properties via Cl-substitution
Systematic SAR by derivatization and biological evaluation
ADME model compound
Ortho-chloro lipophilicity enhancement (LogP shift)
Correlate LogP with membrane permeability and metabolic stability
Synthetic building block for complex molecules
Reactive site for nucleophilic substitution and cross-coupling
Demonstrate diversification via SNAr or Pd-catalyzed reactions

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